2-(2-クロロフェニル)-1-メチルピペラジン

説明

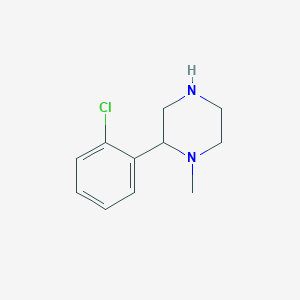

2-(2-Chlorophenyl)-1-methylpiperazine is a useful research compound. Its molecular formula is C11H15ClN2 and its molecular weight is 210.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(2-Chlorophenyl)-1-methylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chlorophenyl)-1-methylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

カルコン誘導体の合成

2-(2-クロロフェニル)-1-メチルピペラジン: は、カルコン誘導体の合成に用いることができます。カルコンは、抗菌、抗真菌、抗癌作用を含む幅広い薬理作用で知られています 。この化合物は、さまざまな生物学的効果を示すカルコン化合物を生成する前駆体または中間体として役立ちます。

抗菌作用

研究によると、2-(2-クロロフェニル)-1-メチルピペラジンなどの化合物を使用して合成されたカルコン誘導体は、顕著な抗菌作用を示します 。これらの誘導体は、特定の微生物経路を標的にするように設計することができ、抗生物質耐性を克服し、抗菌治療の有効性を高める可能性があります。

抗炎症作用

2-(2-クロロフェニル)-1-メチルピペラジンから誘導されたカルコン化合物は、抗炎症作用を持つことが示されています。これらの化合物は、インドメタシンやイブプロフェンなどの参照薬よりも強力である可能性があり、新しい抗炎症薬を開発するための有望な道筋を示唆しています .

抗癌研究

2-(2-クロロフェニル)-1-メチルピペラジンの構造的柔軟性により、潜在的な抗癌作用を持つカルコン誘導体の生成が可能になります。これらの誘導体は、癌細胞の増殖を阻害する能力について調査することができ、新しい抗癌薬の開発につながる可能性があります .

酵素阻害

2-(2-クロロフェニル)-1-メチルピペラジンから合成されたカルコン誘導体は、酵素阻害剤として作用することができます。これらの化合物は、生物学的経路内の特定の酵素を標的にすることにより、疾患のメカニズムを研究したり、治療薬を開発したりするために使用できます .

抗真菌および抗ウイルス研究

この化合物の誘導体は、抗真菌および抗ウイルス研究において有望な結果を示しています。真菌やウイルスのライフサイクルを妨害する能力により、感染症の研究や新しい治療法の開発に役立ちます .

複素環式化合物の化学中間体

この化合物は、さまざまな複素環式化合物を合成するための化学中間体として役立ちます。これらの複素環は、医薬品、農薬、染料でさまざまな用途があり、2-(2-クロロフェニル)-1-メチルピペラジンは有機合成において貴重な存在となります .

作用機序

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Related compounds, such as organophosphates, inhibit the acetylcholinesterase enzyme . This inhibition disrupts the normal functioning of the nervous system, leading to various physiological effects .

Biochemical Pathways

For instance, indole derivatives have been found to possess diverse biological activities, affecting multiple biochemical pathways .

Pharmacokinetics

Ketamine, for example, has low oral bioavailability due to extensive first-pass metabolism by cytochrome P450 (CYP) 3A and CYP2B6 enzymes .

Result of Action

For instance, indole derivatives have been found to possess high inhibitory activities against certain targets .

Action Environment

For example, profenofos, an organophosphate, has been found to bind moderately to soils and sediments, which can influence its environmental fate and action .

生物活性

2-(2-Chlorophenyl)-1-methylpiperazine is a piperazine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is structurally characterized by a chlorophenyl group and a methylpiperazine moiety, which contributes to its interaction with various biological targets. This article reviews the biological activity of 2-(2-Chlorophenyl)-1-methylpiperazine, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

The biological activity of 2-(2-Chlorophenyl)-1-methylpiperazine is largely attributed to its ability to interact with various receptors and enzymes in the central nervous system (CNS) and other biological systems. Key mechanisms include:

- Dopamine Receptor Modulation : The compound has been shown to exhibit affinity for dopamine receptors, which may contribute to its psychoactive effects.

- Serotonin Receptor Interaction : It also interacts with serotonin receptors, influencing mood and behavior.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against certain pathogens.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperazine derivatives, including 2-(2-Chlorophenyl)-1-methylpiperazine. The compound has demonstrated activity against various bacterial strains. A comparative analysis of its antimicrobial efficacy is summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

Neuropharmacological Effects

The neuropharmacological profile of 2-(2-Chlorophenyl)-1-methylpiperazine includes:

- Anxiolytic Effects : Animal studies have indicated that this compound may reduce anxiety-like behaviors in rodent models.

- Antidepressant Activity : It has shown potential antidepressant effects, possibly through serotonin modulation.

Study on Antimicrobial Properties

A study conducted by Leung et al. (2020) evaluated the antimicrobial properties of various piperazine derivatives, including 2-(2-Chlorophenyl)-1-methylpiperazine. The results indicated that this compound exhibited moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, suggesting its potential use as a scaffold for developing new antibiotics .

Neuropharmacological Evaluation

In a neuropharmacological study, researchers assessed the anxiolytic effects of 2-(2-Chlorophenyl)-1-methylpiperazine in a mouse model. The compound was administered at varying doses, revealing significant reductions in anxiety-like behaviors compared to control groups. These findings support the hypothesis that this piperazine derivative may have therapeutic potential for anxiety disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of piperazine derivatives. Modifications to the chlorophenyl group or the piperazine ring can significantly alter biological activity. For instance, substituting different halogens or alkyl groups can enhance receptor affinity or selectivity.

特性

IUPAC Name |

2-(2-chlorophenyl)-1-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c1-14-7-6-13-8-11(14)9-4-2-3-5-10(9)12/h2-5,11,13H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCQLULJKCTVMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。